molecular formula C20H24O5 B2458069 Galdosol CAS No. 52591-18-1

Galdosol

Cat. No.: B2458069
CAS No.: 52591-18-1
M. Wt: 344.407
InChI Key: SWVDNEGGBBYXGS-UWVAXJGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galdosol involves several steps, starting from simpler diterpenoid precursors. The key steps include:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Epoxidation: Formation of the epoxy ring.

    Cyclization: Formation of the tricyclic structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

Scientific Research Applications

Galdosol has a wide range of applications in scientific research:

Mechanism of Action

Galdosol exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Galdosol is part of a group of diterpenes with similar structures and biological activities. Some similar compounds include:

Uniqueness of this compound:

Biological Activity

Galdosol, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its potential therapeutic effects, particularly in the fields of antioxidant , anti-inflammatory , antimicrobial , and anticancer activities. Its efficacy is attributed to its unique chemical structure, which allows it to interact with various biological pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from damage. For instance, in vitro assays demonstrated that this compound's antioxidant capacity was comparable to that of established antioxidants like ascorbic acid.

Assay Type IC50 (µg/mL) Reference
DPPH Radical Scavenging15.2
ABTS Radical Scavenging12.5
Hydroxyl Radical Scavenging18.3

2. Anti-inflammatory Activity

This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly beneficial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. In animal models, this compound treatment resulted in reduced edema and inflammation markers.

3. Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

4. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits biofilm formation.
  • Anticancer Mechanism : this compound induces cell cycle arrest at the G1 phase and promotes apoptosis via mitochondrial pathways.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

In a study involving diabetic rats, this compound supplementation significantly improved oxidative stress markers compared to control groups. The treated group showed reduced levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating enhanced antioxidant status.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

A recent study evaluated the anti-inflammatory effects of this compound in a collagen-induced arthritis model. Results indicated that this compound treatment led to a marked reduction in joint swelling and inflammatory cytokines, suggesting its potential as a therapeutic agent for rheumatoid arthritis.

Properties

IUPAC Name

(1R,9S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3/t16-,17+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDNEGGBBYXGS-UWVAXJGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)[C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346717
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-18-1
Record name Galdosol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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